molecular formula C13H16O3 B13533725 1-(3-hydroxyphenyl)Cyclohexanecarboxylic acid

1-(3-hydroxyphenyl)Cyclohexanecarboxylic acid

Cat. No.: B13533725
M. Wt: 220.26 g/mol
InChI Key: ISOZIFVRFHYVOK-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)Cyclohexanecarboxylic acid is an organic compound with the molecular formula C13H16O3. This compound features a cyclohexane ring substituted with a carboxylic acid group and a hydroxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Hydroxyphenyl)Cyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of benzoic acid derivatives. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under high pressure .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors. The process is optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxyphenyl)Cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Hydroxyphenyl)Cyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-hydroxyphenyl)Cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

1-(3-Hydroxyphenyl)Cyclohexanecarboxylic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and resulting chemical behavior.

Biological Activity

1-(3-Hydroxyphenyl)Cyclohexanecarboxylic acid (commonly referred to as 3-Hydroxyphenylcyclohexanecarboxylic acid) is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties . A study demonstrated its ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. The compound's antioxidant activity was assessed using various assays, including the DPPH radical scavenging assay, where it showed a significant reduction in radical concentration.

Anti-inflammatory Effects

The compound has also been shown to possess anti-inflammatory effects . In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cellular models. This mechanism suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies have revealed that this compound exhibits antimicrobial activity against several bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of growth, which highlights its potential as a natural antimicrobial agent.

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets. The presence of the hydroxyl group on the phenyl ring enhances its ability to engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes involved in oxidative stress and inflammation pathways.

Case Study 1: Antioxidant Efficacy

A study conducted on mouse splenocytes demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to untreated controls. The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in reactive oxygen species (ROS) levels .

Case Study 2: Anti-inflammatory Response

In a model of lipopolysaccharide (LPS)-induced inflammation, administration of the compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests that this compound may modulate inflammatory responses through the inhibition of key signaling pathways involved in inflammation .

Data Tables

Biological Activity Assay Type Effect Observed
AntioxidantDPPH ScavengingSignificant radical reduction
Anti-inflammatoryCytokine ProductionDecreased TNF-α and IL-6
AntimicrobialMinimum Inhibitory Concentration (MIC)Effective against Gram-positive and Gram-negative bacteria

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

1-(3-hydroxyphenyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H16O3/c14-11-6-4-5-10(9-11)13(12(15)16)7-2-1-3-8-13/h4-6,9,14H,1-3,7-8H2,(H,15,16)

InChI Key

ISOZIFVRFHYVOK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)O)C(=O)O

Origin of Product

United States

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